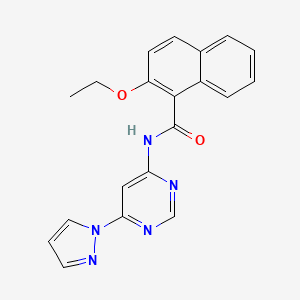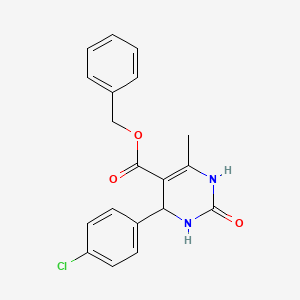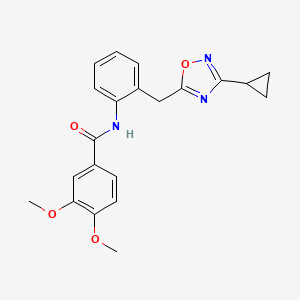
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine ring, followed by the introduction of the sulfonyl and acetyl groups .Scientific Research Applications
Antibacterial Activity
- Acetamide derivatives, including compounds related to the structure of interest, have demonstrated antibacterial potentials. A study found that certain acetamide derivatives are moderate inhibitors of various bacterial strains, with some showing notable activity against Gram-negative bacteria (Iqbal et al., 2017).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of N-substituted derivatives of acetamide compounds, highlighting their antibacterial and anti-enzymatic potential. This emphasizes the chemical versatility and potential biological relevance of such compounds (Nafeesa et al., 2017).
Fluorescence-Tagged Ligands
- Studies have explored the use of piperidine derivatives, akin to the compound , as fluorescently tagged ligands for histamine H3 receptors. These compounds could serve as tools for understanding receptor binding sites (Amon et al., 2007).
Enzyme Inhibition Studies
- Some acetamide derivatives, related to the compound , have been synthesized and evaluated for their inhibitory potential against various enzymes. This indicates the compound's potential application in biochemistry and pharmacology (Virk et al., 2018).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the compound , have been synthesized and evaluated as potential anticancer agents. This research underscores the possible therapeutic applications of such compounds in cancer treatment (Rehman et al., 2018).
properties
IUPAC Name |
2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-18-15(20)10-25(22,23)12-5-7-19(8-6-12)16(21)13-9-11(17)3-4-14(13)24-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFGYOQGPHYPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)

![6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2426333.png)


![6-Chloro-1,2,4-triazolo[4,3-B]pyridazine-3-carboxylic acid](/img/structure/B2426341.png)
![6-bromo-8-methoxy-N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2426342.png)



![2-Cyclopropyl-4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2426347.png)
